molecular formula C5H3N3S B3050601 Thiazolo[5,4-d]pyrimidine CAS No. 273-86-9

Thiazolo[5,4-d]pyrimidine

Cat. No.: B3050601
CAS No.: 273-86-9
M. Wt: 137.16 g/mol
InChI Key: CDGFEINVQHEUQV-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]pyrimidine is a heterocyclic compound that combines the structural features of thiazole and pyrimidine ringsThis compound derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory properties .

Scientific Research Applications

Mechanism of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

Thiazolo[5,4-d]pyrimidine is classified under GHS07 for safety and hazards . The hazard statements associated with it are H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

Thiazolo[5,4-d]pyrimidine derivatives have shown promising results in the treatment of neurodegenerative disorders, such as Parkinson’s and Alzheimer’s diseases . They also have potential therapeutic roles in avoiding both immunoescaping of tumor cells and tumor development . Future research could focus on the development of more potent and efficacious anticancer drugs with this compound scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-d]pyrimidine can be approached from two main directions: constructing the pyrimidine ring first and then forming the thiazole ring, or vice versa. One common method involves the cyclization of 5-amino-2-methylsulphanylthiazole-4-carboxamide with formamide under microwave irradiation, which yields 2-methylsulphanylthis compound-7(6H)-one . Another approach involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide, followed by alkylation with various alkyl halides .

Industrial Production Methods: Industrial production of this compound derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted organic synthesis (MAOS) is often employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: Thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: Conversion of this compound derivatives to their corresponding oxides.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions at the halogenated positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various substituted this compound derivatives with potential biological activities .

Comparison with Similar Compounds

Thiazolo[5,4-d]pyrimidine shares structural similarities with other heterocyclic compounds such as thiazolo[4,5-d]pyrimidine and thiazolo[3,2-a]pyrimidine. its unique arrangement of nitrogen and sulfur atoms within the fused ring system imparts distinct biological activities and chemical properties . Similar compounds include:

Properties

IUPAC Name

[1,3]thiazolo[5,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3S/c1-4-5(7-2-6-1)9-3-8-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGFEINVQHEUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)SC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342962
Record name Thiazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-86-9
Record name Thiazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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